molecular formula C8H14O3 B14377789 Methyl 3-methyl-2-(2-oxoethyl)butanoate CAS No. 88496-54-2

Methyl 3-methyl-2-(2-oxoethyl)butanoate

Cat. No.: B14377789
CAS No.: 88496-54-2
M. Wt: 158.19 g/mol
InChI Key: AQXXLBGKWDWVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-2-(2-oxoethyl)butanoate is an ester compound with the molecular formula C8H14O3. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-(2-oxoethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(2-oxoethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Transesterification: New ester and alcohol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-(2-oxoethyl)butanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a methyl group and an oxoethyl group makes it versatile in various chemical reactions and applications .

Properties

CAS No.

88496-54-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methyl-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

AQXXLBGKWDWVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=O)C(=O)OC

Origin of Product

United States

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